5-(Azetidin-3-yl)-1,4-dimethyl-1h-pyrazole
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Overview
Description
5-(Azetidin-3-yl)-1,4-dimethyl-1H-pyrazole is a heterocyclic compound featuring both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol.
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors . This approach minimizes the use of hazardous reagents and improves yield and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-1,4-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Azetidin-3-yl)-1,4-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 5-(Azetidin-3-yl)-1,4-dimethyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: Similar in structure but contains an oxadiazole ring instead of a pyrazole ring.
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride: Another compound with an oxadiazole ring, used in different applications.
Uniqueness
5-(Azetidin-3-yl)-1,4-dimethyl-1H-pyrazole is unique due to the combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-1,4-dimethylpyrazole |
InChI |
InChI=1S/C8H13N3/c1-6-3-10-11(2)8(6)7-4-9-5-7/h3,7,9H,4-5H2,1-2H3 |
InChI Key |
DQKZGMVOXUVAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C2CNC2 |
Origin of Product |
United States |
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